molecular formula C13H13N3O2 B1425604 3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid CAS No. 1273847-84-9

3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid

Cat. No.: B1425604
CAS No.: 1273847-84-9
M. Wt: 243.26 g/mol
InChI Key: MODJTWCIYWQFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid” is a chemical compound with the molecular formula C13H13N3O2 . It has a molecular weight of 243.27 . The compound is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, the synthesis of 1,3,5-triazine derivatives was achieved by replacing the chloride ion of certain compounds with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .


Molecular Structure Analysis

The InChI code of the compound is 1S/C13H13N3O2/c1-9-6-14-13(15-7-9)16-8-10-3-2-4-11(5-10)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Medicinal Chemistry Applications

  • Analgesic, Anti-Inflammatory, and Antimicrobial Activities : Derivatives of 3-methylisoxazol-5(4H)-one/2-hydroxy/mercapto-6-methylpyrimidin-4(5H)-one/3-methyl-1-substituted-1H-pyrazol-5(4H)-one substituted benzimidazole, synthesized from o-phenylenediamine and p-amino benzoic acid, have shown significant analgesic, anti-inflammatory, and antimicrobial activities. These compounds were tested using methods like the tail flick method, carrageenan-induced foot paw edema method, and agar streak dilution method (Chikkula & Sundararajan, 2017).

Crystallography and Structural Studies

  • Hydrogen-Bonding in Bifunctional Aromatic N-Heterocycles : Bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents synthesized through palladium-catalyzed cross-coupling reactions have been characterized by single-crystal X-ray crystallography. The primary hydrogen-bonding motif in these structures involves amino-pyrimidine N–H···N/N···H–N synthons (Aakeröy et al., 2007).

Supramolecular Chemistry

  • Ionic and Molecular Complexes in Supramolecular Chemistry : Research on the non-covalent synthesis of ionic and molecular complexes of substituted 2-aminopyrimidines with benzoic acid has revealed varied supramolecular architectures based on the substituents in the 2-aminopyrimidine ring. This study highlights the role of secondary group interactions in cocrystal formation (Goswami et al., 2008).

Properties

IUPAC Name

3-[[(5-methylpyrimidin-2-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-6-14-13(15-7-9)16-8-10-3-2-4-11(5-10)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODJTWCIYWQFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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